3-Bromo-2-fluorobenzoyl chloride

Conformational analysis Gas electron diffraction Structural chemistry

3-Bromo-2-fluorobenzoyl chloride (CAS 374554-41-3) is a halogenated benzoyl chloride derivative with molecular formula C₇H₃BrClFO and molecular weight 237.45 g/mol. This compound functions as a bifunctional acylating agent, featuring an acyl chloride moiety for nucleophilic substitution chemistry alongside bromine and fluorine substituents ortho- and meta- to the carbonyl group.

Molecular Formula C7H3BrClFO
Molecular Weight 237.45 g/mol
CAS No. 374554-41-3
Cat. No. B1294265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-fluorobenzoyl chloride
CAS374554-41-3
Molecular FormulaC7H3BrClFO
Molecular Weight237.45 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)F)C(=O)Cl
InChIInChI=1S/C7H3BrClFO/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3H
InChIKeyMCRKBWVSQZTERQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-fluorobenzoyl chloride (CAS 374554-41-3) Technical Profile: Key Properties for Scientific Procurement


3-Bromo-2-fluorobenzoyl chloride (CAS 374554-41-3) is a halogenated benzoyl chloride derivative with molecular formula C₇H₃BrClFO and molecular weight 237.45 g/mol [1]. This compound functions as a bifunctional acylating agent, featuring an acyl chloride moiety for nucleophilic substitution chemistry alongside bromine and fluorine substituents ortho- and meta- to the carbonyl group [1][2]. Calculated physicochemical parameters include a density of 1.7 ± 0.1 g/cm³, boiling point of 242.1 ± 25.0 °C at 760 mmHg, LogP of 2.72, and flash point of 100.2 ± 23.2 °C [2].

1
Bifunctional acylating agent with acyl chloride and halogen handles for sequential derivatization.
2
Ortho-fluorine / meta-bromine pattern supports nucleophilic acyl substitution followed by cross-coupling.
3
Compatible with amide/ester formation and palladium-catalyzed coupling workflows.

3-Bromo-2-fluorobenzoyl chloride: Why the Ortho-Fluorine/meta-Bromine Substitution Pattern Cannot Be Replaced by Simple Analogs


Substitution of 3-bromo-2-fluorobenzoyl chloride with alternative regioisomers or mono-halogenated analogs is not functionally equivalent due to the unique ortho-fluorine/meta-bromine substitution pattern, which creates a specific electronic environment that influences both acyl chloride reactivity and subsequent cross-coupling opportunities. Gas-phase electron diffraction studies on 2-halobenzoyl chlorides demonstrate that ortho-fluorine substitution yields near-planar molecular geometry, whereas larger ortho-halogens (chloro, bromo) introduce increasing non-planarity and elevated gauche conformer populations, altering both steric accessibility and electronic conjugation at the reactive carbonyl center [1]. The presence of the meta-bromine atom in the 3-position additionally provides a strategic synthetic handle for orthogonal cross-coupling reactions—a capability absent in non-brominated or differently brominated analogs [2].

!
Ortho-halogen geometry mismatch
Ortho-fluorine maintains near-planar conformation; larger ortho-halogens (Cl, Br) introduce non-planarity that may alter acylation kinetics and steric accessibility.
!
Meta-bromine cross-coupling handle absent in analogs
Non-brominated or chloro-only benzoyl chlorides lack the rapid oxidative addition site for orthogonal Suzuki/ Sonogashira derivatization after initial acylation.
!
Regioisomer electronic divergence
Para-bromine substitution introduces +M resonance donation that partially offsets inductive withdrawal, leading to different carbonyl electrophilicity compared to meta-bromine.

3-Bromo-2-fluorobenzoyl chloride Quantitative Evidence Guide: Comparative Data for Procurement Decisions


Ortho-Fluorine vs. Ortho-Bromine: Conformational and Planarity Differences Affecting Acylation Reactivity

Gas electron diffraction (GED) studies on 2-halobenzoyl chlorides reveal that the ortho-fluorine in 2-fluorobenzoyl chloride maintains near-planar geometry, whereas ortho-bromine substitution introduces significant non-planarity. Although this study does not include the 3-bromo-2-fluoro derivative directly, the findings demonstrate that ortho-halogen identity dramatically alters molecular conformation, which influences carbonyl electrophilicity and nucleophilic accessibility during acylation [1].

Conformational geometry
Class-level inference
2-Fluorobenzoyl Cl (target analog): near-planar2-Bromobenzoyl Cl: highest non-planarity
Increased gauche conformer population with larger ortho-halogen
Planar geometry may support efficient acylation; non-planar analogs could reduce rate predictability.
Gas-phase electron diffraction data; class-level extrapolation to 3-bromo derivative.
Conformational analysis Gas electron diffraction Structural chemistry Acylation kinetics

Meta-Bromine vs. Para-Bromine: Divergent Electronic Effects on Benzoyl Chloride Reactivity

Classical Hammett linear free-energy relationship (LFER) studies on substituted benzoyl chlorides establish that the electronic effect of a substituent is position-dependent. A meta-bromine substituent exerts a -I inductive electron-withdrawing effect (Hammett σₘ ≈ 0.39) that increases carbonyl electrophilicity relative to unsubstituted benzoyl chloride (σ = 0). This electronic activation is fundamentally distinct from the +M resonance donation available to para-bromine substituents (σₚ ≈ 0.23), which produces a different net electronic effect on the reactive acyl chloride center [1].

Hammett σ constants
Class-level inference
σₘ 0.39 vs σₚ 0.23
Meta-Br: pure inductive (-I); Para-Br: +M resonance offsets
Meta-bromine provides stronger, resonance-free carbonyl activation.
Derived from Hammett LFER; substituent constants context-dependent.
Hammett analysis Electronic effects Reactivity comparison Nucleophilic acyl substitution

Aromatic Bromine as a Cross-Coupling Handle: Reactivity Differentiating from Non-Brominated and Chloro Analogs

The meta-bromine atom in 3-bromo-2-fluorobenzoyl chloride provides a strategic site for transition metal-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling orthogonal functionalization after initial acylation. This capability is absent in non-brominated benzoyl chlorides (e.g., 2-fluorobenzoyl chloride) and offers distinct reactivity advantages over chloro analogs due to the relative rates of oxidative addition with palladium catalysts: C-Br bonds undergo oxidative addition approximately 10² to 10³ times faster than C-Cl bonds under comparable conditions [1]. The bromo/chloro selectivity concept as a blocking/protecting group strategy is explicitly documented in synthetic methodology patents utilizing bromoaromatic intermediates [2].

Oxidative addition rate
Class-level inference
C-Br: fast (RT–60°C)C-Cl: ~10²–10³ times slower
Enables orthogonal coupling selectivity
Meta-Br supports selective Pd-catalyzed cross-coupling in presence of other halogens.
Standard Suzuki-Miyaura conditions; relative rates may vary with ligand/catalyst.
Cross-coupling Suzuki-Miyaura Oxidative addition Palladium catalysis Synthetic utility

Synthesis Yield Benchmark: 99% Conversion from 3-Bromo-2-fluorobenzoic Acid Using Oxalyl Chloride/DMF Protocol

A patent-documented synthetic procedure provides quantitative yield data for the preparation of 3-bromo-2-fluorobenzoyl chloride from 3-bromo-2-fluorobenzoic acid. Using oxalyl chloride with catalytic DMF in dichloromethane, the reaction proceeds to near-quantitative conversion, yielding the target acyl chloride in 99% isolated yield (1.078 g from 1.009 g acid substrate, 4.61 mmol scale) . This high conversion efficiency demonstrates the favorable thermodynamics of acyl chloride formation for this specific benzoic acid derivative and provides a benchmark for procurement of the compound versus in-house synthesis considerations.

Synthesis yield
Data to verify
99%
Isolated yield from 3-bromo-2-fluorobenzoic acid
Supports synthetic accessibility review; near-quantitative conversion.
Single patent-reported value; independent verification recommended.
Synthesis optimization Acyl chloride preparation Yield benchmark Oxalyl chloride Process chemistry

3-Bromo-2-fluorobenzoyl chloride: Documented Application Scenarios Based on Comparative Evidence


Synthesis of Dopamine Neurotransmission Modulators via Orthogonal Acylation/Cross-Coupling

3-Bromo-2-fluorobenzoyl chloride is employed as a key acylating intermediate in the preparation of disubstituted phenylpiperidine/piperazine derivatives that function as modulators of dopamine neurotransmission. The acyl chloride moiety enables initial amide or ester bond formation with the piperidine/piperazine nitrogen, while the retained meta-bromine provides a site for subsequent palladium-catalyzed cross-coupling to introduce additional aryl or heteroaryl functionality [1]. The ortho-fluorine substituent's near-planar geometry [2] ensures minimal steric hindrance during the acylation step, while the meta-bromine's fast oxidative addition kinetics [3] enables efficient subsequent Suzuki-Miyaura derivatization under mild conditions.

Bromo-Chloro Orthogonal Protection Strategies in Multi-Step Aromatic Functionalization

Synthetic methodologies disclosed in patent literature explicitly utilize bromo and chloro substituents as blocking groups during sequential aromatic ring functionalization [3]. In such strategies, 3-bromo-2-fluorobenzoyl chloride can serve as a starting scaffold wherein the acyl chloride is first reacted to install a desired amide or ester functionality, after which the bromine substituent is selectively addressed via cross-coupling while other halogen substituents remain intact due to differential oxidative addition kinetics [3][4]. This orthogonal reactivity profile is specifically enabled by the meta-bromine's rapid reaction with Pd(0) relative to C-Cl bonds, which is not achievable with mono-halogenated or chloro-only benzoyl chloride analogs.

Biaryl Compound Synthesis via Friedel-Crafts Acylation with Retained Halogen Handles

3-Bromo-2-fluorobenzoyl chloride is applied in Friedel-Crafts acylation reactions to construct biaryl architectures, wherein the acyl chloride group reacts with aromatic substrates under Lewis acid catalysis to form ketone linkages, while the bromine and fluorine substituents remain intact for subsequent manipulation . This one-step installation of both the ketone functionality and the dual-halogen substitution pattern provides a convergent entry into complex biaryl systems with applications in medicinal chemistry and materials science. The ortho-fluorine substituent's retention of near-planar geometry [2] does not introduce steric interference during the electrophilic aromatic substitution step, whereas alternative ortho-bromo analogs would present greater steric bulk and conformational distortion.

Selective Biomolecule Acylation with Bromo-Fluoro Functional Tag Introduction

The acyl chloride functionality of 3-bromo-2-fluorobenzoyl chloride enables selective acylation of nucleophilic groups in biomolecules (e.g., lysine side-chain amino groups in proteins and peptides) to install a bromo-fluoro aromatic tag . This modification can alter the biomolecule's physicochemical properties, binding affinity, or serve as a handle for subsequent bioconjugation via the bromine atom. The meta-bromine position avoids steric interference with the acyl chloride during conjugation while providing optimal accessibility for post-conjugation cross-coupling [3][4]. The ortho-fluorine's inductive electron withdrawal [5] enhances acyl chloride electrophilicity for efficient conjugation, while its minimal steric profile [2] prevents interference with biomolecular recognition surfaces.

Application
Selection Property
Validation Focus
Dopamine modulator synthesis
Sequential acylation & cross-coupling
Acylation efficiency & Suzuki coupling fidelity
Orthogonal protection strategies
Differential halogen reactivity
Chemoselectivity & reaction orthogonality
Biaryl construction via Friedel-Crafts
Ketone installation with retained halogens
Regioselectivity & functional group tolerance
Biomolecule acylation / tag installation
Efficient conjugation & post-modification
Conjugation efficiency & steric compatibility

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